

Digoxigenin NHS Ester: A Technical Guide to Solubility and Stability

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Compound of Interest		
Compound Name:	Digoxigenin NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of Digoxigenin N-hydroxysuccinimide (NHS) ester, a critical reagent for the non-radioactive labeling of biomolecules. Understanding these core characteristics is paramount for ensuring the success and reproducibility of immunoassays, in situ hybridization, and other applications in research and drug development.

Core Concepts: Solubility and Stability

Digoxigenin (DIG) is a steroid hapten isolated from the Digitalis plant. Its small size and high antigenicity make it an excellent tag for labeling proteins, nucleic acids, and other molecules. The NHS ester derivative allows for the efficient and specific covalent attachment of the digoxigenin moiety to primary amino groups on the target biomolecule.

The performance of **Digoxigenin NHS ester** is critically dependent on its proper dissolution and its stability in both solid form and in solution. The NHS ester is susceptible to hydrolysis, a competing reaction that can significantly impact labeling efficiency.

Data Presentation: Quantitative Overview

The following tables summarize the key quantitative data regarding the solubility and stability of **Digoxigenin NHS ester**.



Table 1: Solubility of Digoxigenin NHS Ester

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	100[1]	151.80[1]	Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended.[1]
Dimethylformamide (DMF)	65.88	100	A common solvent for preparing stock solutions.
Ethanol	Soluble	-	Specific concentration data is not readily available.
Aqueous Buffers (e.g., PBS)	Poorly soluble	-	Generally requires initial dissolution in a water-miscible organic solvent like DMSO or DMF.[2][3][4]

Table 2: Stability and Storage of Digoxigenin NHS Ester



Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	1 to 3 years[1][5]	Store desiccated to protect from moisture. [6][7]
In Solvent (Stock Solution)	-20°C	1 to 3 months[1][5]	Aliquot to avoid repeated freeze-thaw cycles.[1]
In Solvent (Stock Solution)	-80°C	6 months[1]	Recommended for longer-term storage of solutions.[1]

Table 3: Half-life of NHS Ester Hydrolysis in Aqueous Solution

The stability of the NHS ester in aqueous solution is highly dependent on pH. The following data, while for NHS esters in general, provides a crucial understanding of the kinetics of the competing hydrolysis reaction.

рН	Temperature	Half-life	Reference(s)
7.0	0°C	4 to 5 hours	[2][8]
8.0	Room Temp.	~1 hour	[9]
8.5	Room Temp.	~3 hours (Porphyrin- NHS)	[10]
8.6	4°C	10 minutes	[2][8]
9.0	Room Temp.	~2 hours (Porphyrin- NHS)	[10]

Experimental Protocols



Protocol 1: Preparation of a Digoxigenin NHS Ester Stock Solution

Objective: To prepare a concentrated stock solution of **Digoxigenin NHS ester** for use in labeling reactions.

Materials:

- Digoxigenin NHS ester powder
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Microcentrifuge tubes
- Pipettes and tips

Procedure:

- Allow the vial of Digoxigenin NHS ester powder to equilibrate to room temperature before opening to prevent moisture condensation.[6][7]
- Weigh the desired amount of **Digoxigenin NHS ester** in a microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).
- Vortex the tube for 15-20 seconds to dissolve the powder completely.[11] If necessary, use an ultrasonic bath to aid dissolution.[1]
- Aliquot the stock solution into smaller volumes in fresh microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).[1][5]

Protocol 2: Labeling of Proteins with Digoxigenin NHS Ester



Objective: To covalently attach digoxigenin to a protein via primary amines.

Materials:

- Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- **Digoxigenin NHS ester** stock solution (from Protocol 1)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[3]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
- Calculate the required volume of the Digoxigenin NHS ester stock solution to achieve a
 desired molar excess (typically 5-20 fold molar excess of DIG-NHS to protein).
- Add the calculated volume of the Digoxigenin NHS ester stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[7]
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
- Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
 Incubate for 15-30 minutes at room temperature.
- Remove the unreacted **Digoxigenin NHS ester** and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
- Determine the degree of labeling using appropriate analytical methods.



Protocol 3: Assessment of Digoxigenin NHS Ester Stability by Monitoring NHS Hydrolysis

Objective: To indirectly assess the stability of **Digoxigenin NHS ester** by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.

Materials:

- Digoxigenin NHS ester solution to be tested
- Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)
- 0.5-1.0 N NaOH
- UV-Vis spectrophotometer
- Quartz cuvettes

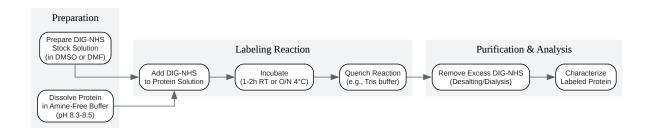
Procedure:

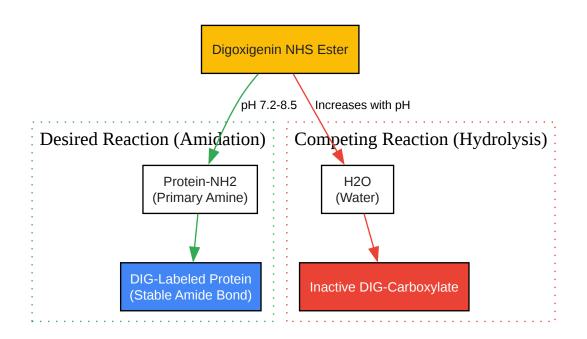
- Dissolve the **Digoxigenin NHS ester** in the amine-free buffer to a concentration that gives an absorbance reading below 1.0 at 260 nm.
- Measure the initial absorbance of the solution at 260 nm. This represents the amount of free NHS present due to initial hydrolysis.
- To induce complete hydrolysis, add 100 μ L of 0.5-1.0 N NaOH to 1 mL of the reagent solution and vortex for 30 seconds.[6]
- Promptly measure the absorbance at 260 nm.[6] This reading corresponds to the total amount of NHS that can be released.
- The difference between the final and initial absorbance is proportional to the amount of active NHS ester remaining in the solution. This method can be used to compare the stability of the reagent under different storage conditions over time.

Visualizations: Workflows and Relationships



The following diagrams illustrate key workflows and the chemical principles governing the use of **Digoxigenin NHS ester**.





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